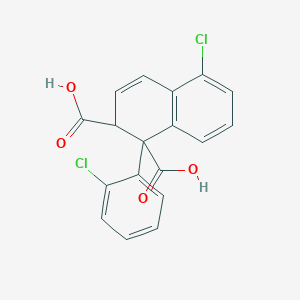
5-Chloro-1-(2-chlorophenyl)-1,2-dihydronaphthalene-1,2-dicarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-1-(2-chlorophenyl)-1,2-dihydronaphthalene-1,2-dicarboxylic acid is an organic compound with a complex structure It features a naphthalene core with two carboxylic acid groups and chlorine atoms attached to the naphthalene and phenyl rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1-(2-chlorophenyl)-1,2-dihydronaphthalene-1,2-dicarboxylic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale application of the Suzuki–Miyaura coupling reaction, optimized for efficiency and yield. The reaction conditions, such as temperature, solvent, and catalyst concentration, would be carefully controlled to maximize production.
化学反応の分析
Types of Reactions
5-Chloro-1-(2-chlorophenyl)-1,2-dihydronaphthalene-1,2-dicarboxylic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the carboxylic acid groups to alcohols.
Substitution: Chlorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield carboxylated derivatives, while reduction could produce alcohol derivatives.
科学的研究の応用
5-Chloro-1-(2-chlorophenyl)-1,2-dihydronaphthalene-1,2-dicarboxylic acid has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex organic molecules.
Biology: Its derivatives might be explored for potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Research might investigate its potential as a pharmaceutical intermediate or active compound.
Industry: It could be used in the development of new materials or as a precursor in chemical manufacturing processes.
作用機序
The mechanism of action of 5-Chloro-1-(2-chlorophenyl)-1,2-dihydronaphthalene-1,2-dicarboxylic acid would depend on its specific application. In biological systems, it might interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The exact pathways and targets would require detailed experimental studies to elucidate.
類似化合物との比較
Similar Compounds
Similar compounds include other chlorinated naphthalene derivatives and dihydronaphthalene dicarboxylic acids. Examples might include:
- 5-Chloro-1-(2-bromophenyl)-1,2-dihydronaphthalene-1,2-dicarboxylic acid
- 5-Chloro-1-(2-fluorophenyl)-1,2-dihydronaphthalene-1,2-dicarboxylic acid
Uniqueness
The uniqueness of 5-Chloro-1-(2-chlorophenyl)-1,2-dihydronaphthalene-1,2-dicarboxylic acid lies in its specific substitution pattern and the presence of both chlorine atoms and carboxylic acid groups. This unique structure can impart distinct chemical and physical properties, making it valuable for specific research applications.
特性
CAS番号 |
93203-79-3 |
|---|---|
分子式 |
C18H12Cl2O4 |
分子量 |
363.2 g/mol |
IUPAC名 |
5-chloro-1-(2-chlorophenyl)-2H-naphthalene-1,2-dicarboxylic acid |
InChI |
InChI=1S/C18H12Cl2O4/c19-14-7-3-5-11-10(14)8-9-13(16(21)22)18(11,17(23)24)12-4-1-2-6-15(12)20/h1-9,13H,(H,21,22)(H,23,24) |
InChIキー |
RTQYEBUBEBWCHA-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C2(C(C=CC3=C2C=CC=C3Cl)C(=O)O)C(=O)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(8-Methyl-8-azabicyclo[3.2.1]octan-3-ylidene)acetaldehyde](/img/structure/B14345186.png)
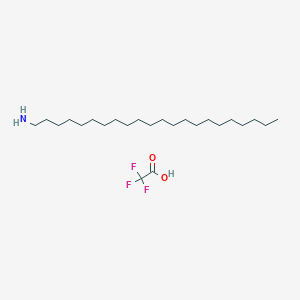
![Benzene, 1-fluoro-4-[(methoxymethoxy)methyl]-](/img/structure/B14345199.png)
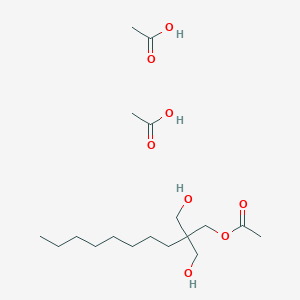
![4-[(2-{(E)-[(2-Aminophenyl)methylidene]amino}ethyl)amino]pent-3-en-2-one](/img/structure/B14345205.png)
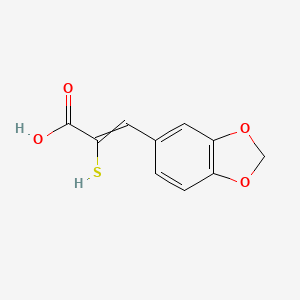
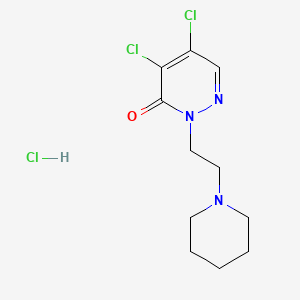
![Diethyl [3-(trimethoxysilyl)propyl]propanedioate](/img/structure/B14345231.png)
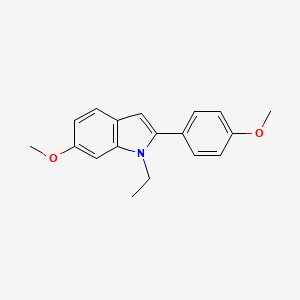

![2-[1-(Cyclopenta-2,4-dien-1-ylidene)ethyl]oxirane](/img/structure/B14345249.png)
![8-Methyl-6-(thiophen-2-yl)tetrazolo[1,5-b]pyridazine](/img/structure/B14345254.png)
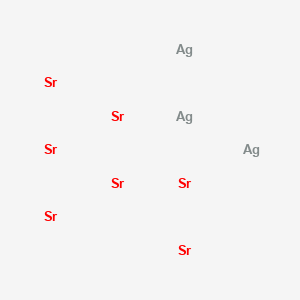
![Methyl spiro[2.4]hepta-4,6-diene-1-carboxylate](/img/structure/B14345275.png)
